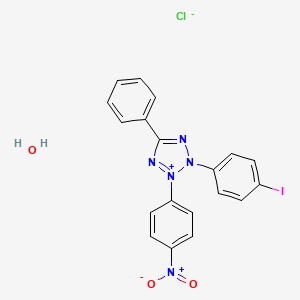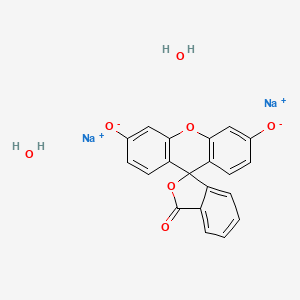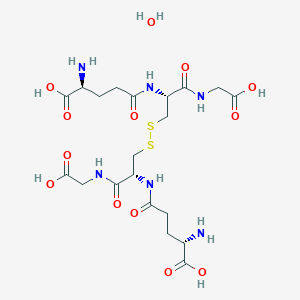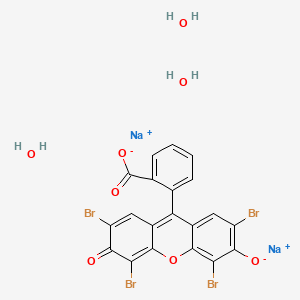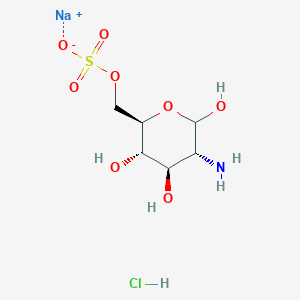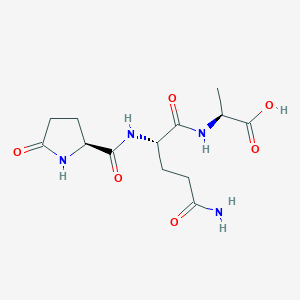
Tetraphenylarsonium chloride monohydrate
Vue d'ensemble
Description
Tetraphenylarsonium chloride monohydrate is a cation exchange reagent . It is used to prepare arsonium amide, oxime, and carbohydrate derivatives .
Synthesis Analysis
Tetraphenylarsonium chloride is prepared by neutralizing tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine . The reaction is as follows:Molecular Structure Analysis
The molecular formula of Tetraphenylarsonium chloride monohydrate is C24H22AsClO . The molecular weight is 436.8 g/mol . The InChI isInChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 . The Canonical SMILES is C1=CC=C(C=C1)As+(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] . Chemical Reactions Analysis
Tetraphenylarsonium chloride is used as an analytical reagent . It is also used to solubilize polyatomic anions in organic media .Physical And Chemical Properties Analysis
Tetraphenylarsonium chloride monohydrate has a molecular weight of 436.8 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass is 436.057513 g/mol and the monoisotopic mass is also 436.057513 g/mol . The topological polar surface area is 1 Ų .Applications De Recherche Scientifique
Synthesis Applications : It is used in the synthesis of tetraphenylarsonium azide, which is formed from the reaction of tetraphenylarsonium chloride monohydrate and sodium azide in aqueous solution (Crawford & Klaptke, 1999).
Chemical Extraction and Polymerization : It is involved in the extraction and polymerization processes in chloroform, showing that polymerization occurs at higher concentrations (Fok, Hugus, & Sandell, 1969).
Spectrophotometric Determination in Metal Analysis : It is used in the spectrophotometric determination of elements like niobium and palladium. For instance, it forms an aqueous insoluble ion-pair with niobium, which is useful for quantitative analysis (Affsprung & Robinson, 1967); (Magee & Khattak, 1964).
Extraction Mechanism Study : The extraction behavior of pertechnetate using tetraphenylarsonium chloride in chloroform is a subject of systematic study, offering insights into the fundamental parameters of its distribution equilibrium (Omori, Muraoka, & Suganuma, 1994).
Detection and Determination in Water Analysis : It's applied in the detection and determination of perchlorate in sea water. The reagent forms a visible precipitate with sea water containing perchlorate, aiding in quantitative analysis (Greenhalgh & Riley, 1961).
Inhibition Studies in Biochemistry : Tetraphenylarsonium chloride has been studied for its effect on larval growth and digestive enzymes in certain insect species, demonstrating its potential as a biochemical research tool (Ishaaya, Yablonski, Ascher, & Casida, 1980).
Safety and Hazards
Tetraphenylarsonium chloride monohydrate is toxic if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used . It should be stored locked up in a well-ventilated place with the container tightly closed .
Propriétés
IUPAC Name |
tetraphenylarsanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWSDTZKCSLRK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22AsClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369101 | |
| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylarsonium chloride monohydrate | |
CAS RN |
6024-92-6, 104170-16-3 | |
| Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate](/img/structure/B8022264.png)
